Pnu 96415E

Description

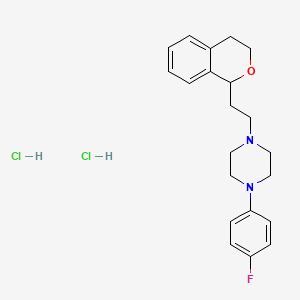

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGYKPECFQXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432713 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-41-4 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Profile of PNU-96415E: A Technical Guide to its Core Mechanism of Action

For Immediate Release: A Scientific Deep Dive into the Pharmacological Identity of PNU-96415E for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the core mechanism of action of PNU-96415E, a compound with a pharmacological profile indicative of potential atypical antipsychotic properties. While initial interest may arise from various hypotheses, this document synthesizes the available scientific evidence to present a clear and accurate understanding of its primary molecular targets and functional effects. Contrary to some preliminary classifications, robust data characterize PNU-96415E not as a dopamine D3 partial agonist, but as a high-affinity antagonist of dopamine D4 and serotonin 5-HT2A receptors, with a notable disinterest in the dopamine D2 receptor subtype. This unique signature mirrors aspects of the archetypal atypical antipsychotic, clozapine, suggesting a nuanced mechanism for its potential therapeutic effects.

The Core Directive: A Dual Antagonism Model

The central mechanism of action for PNU-96415E is best understood as a dual antagonism at two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis: the dopamine D4 receptor and the serotonin 5-HT2A receptor. This dual action is the cornerstone of its clozapine-like pharmacological properties and distinguishes it from typical antipsychotics that primarily rely on high-affinity dopamine D2 receptor blockade.[1]

Dopamine D4 Receptor Antagonism

PNU-96415E exhibits a high affinity for the dopamine D4 receptor.[2] Antagonism at this receptor is a key feature of several atypical antipsychotics, including clozapine.[1] The D4 receptor is predominantly expressed in the limbic and cortical areas of the brain, regions associated with cognition and emotion, as opposed to the striatum, which is heavily populated with D2 receptors and linked to motor control. This anatomical distribution may explain why PNU-96415E, like clozapine, is less likely to produce extrapyramidal side effects (motor disturbances) commonly associated with typical antipsychotics.[1]

Serotonin 5-HT2A Receptor Antagonism

In conjunction with its D4 antagonism, PNU-96415E demonstrates high affinity for the serotonin 5-HT2A receptor, where it also acts as an antagonist.[2] The blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to induce extrapyramidal symptoms.[3][4][5] This action is believed to enhance dopamine release in certain brain regions, thereby counteracting the effects of dopamine D2 blockade, although PNU-96415E's weak affinity for the D2 receptor makes this interaction less central to its primary mechanism.[1]

A Closer Look: Receptor Binding Profile

The selectivity of a compound is paramount to its therapeutic potential and side-effect profile. Quantitative data from radioligand binding assays reveal the distinct preference of PNU-96415E for D4 and 5-HT2A receptors over other monoaminergic receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 3.0 |

| Serotonin 5-HT2A | 5.8 |

| Serotonin 5-HT1A | 134 |

| α1-adrenergic | 181 |

| Dopamine D2 | 199 |

| Dopamine D3 | 240 |

| Dopamine D1 | 411 |

| α2-adrenergic | > 678 |

| Muscarinic | > 678 |

| Data sourced from Tocris Bioscience and R&D Systems. |

This binding profile underscores the compound's significantly weaker affinity for D2 and D3 receptors compared to its primary targets, a key differentiator from many other antipsychotic agents.

Signaling Pathways and the Impact of PNU-96415E

To fully appreciate the mechanism of PNU-96415E, it is essential to understand the signaling cascades it modulates.

Dopamine D4 Receptor Signaling

The D4 receptor, like the D2 and D3 receptors, is a member of the D2-like family of dopamine receptors. It couples to Gi/o G-proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, PNU-96415E blocks the binding of endogenous dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

In Vivo Pharmacological Profile: A Reflection of its Mechanism

The in vivo effects of PNU-96415E are consistent with its in vitro receptor binding and functional profile, further solidifying its classification as a potential atypical antipsychotic.

| In Vivo Effect | Observation | Implication |

| Exploratory Locomotor Activity | Inhibits exploratory locomotor activity in rodents. | Suggests a central nervous system depressant effect, common to many antipsychotics. |

| d-Amphetamine-Induced Hyperlocomotion | Antagonizes d-amphetamine-induced locomotor stimulation. | Indicates an ability to block dopamine-mediated behaviors, a key characteristic of antipsychotic efficacy. |

| Conditioned Avoidance Responding | Blocks conditioned avoidance in rats. | [1] A preclinical test predictive of antipsychotic activity. |

| Catalepsy Induction | Does not produce catalepsy. | [1] The lack of catalepsy is a hallmark of atypical antipsychotics and is consistent with its low D2 receptor affinity. |

| Clozapine Discrimination | Generalizes completely to the stimulus effects of clozapine in drug discrimination studies. | [1] Suggests a similar subjective in vivo effect to clozapine, likely due to their overlapping receptor antagonism profiles. |

Conclusion: A Clozapine-Like Atypical Antipsychotic Profile

References

-

PNU-96415E: a 5-HT2A receptor modulators, D2 receptor modulators Drug. Patsnap Synapse. [Link]

-

Role of serotonin and dopamine receptor binding in antipsychotic efficacy. PubMed. [Link]

-

Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. [Link]

-

In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). PubMed. [Link]

-

PNU-96415E, AMS.T23170-25-MG. Amsbio. [Link]

-

The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. PubMed. [Link]

-

Atypical antipsychotic. Wikipedia. [Link]

-

Atypical Antipsychotic Agents. StatPearls - NCBI Bookshelf. [Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. [Link]

-

Clinical and pharmacological factors influencing serum clozapine and norclozapine levels. Frontiers in Pharmacology. [Link]

-

Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. [Link]

-

List of Atypical Antipsychotics + Uses, Types & Side Effects. Drugs.com. [Link]

-

Pharmacological Properties of Typical and Atypical Antipsychotics in Schizophrenia Treatment. eJManager. [Link]

-

Pharmacological actions of the atypical antipsychotic drug clozapine: a review. PubMed. [Link]

-

The pharmacology underlying the unique antipsychotic efficacy of clozapine. ResearchGate. [Link]

-

Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. ResearchGate. [Link]

-

Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent. PubMed. [Link]

-

Clozapine: An Updated Overview of Pharmacogenetic Biomarkers, Risks, and Safety—Particularities in the Context of COVID-19. PubMed Central. [Link]

-

Determination of pharmacokinetic properties of clozapine and norclozapine in Korean schizophrenia patients. ResearchGate. [Link]

Sources

Pnu 96415E dopamine D4 receptor antagonist activity

An In-Depth Technical Guide to the Dopamine D4 Receptor Antagonist Activity of PNU-96415E

Executive Summary

PNU-96415E is a novel antipsychotic agent characterized by its high affinity for the dopamine D4 and serotonin 5-HT2A receptors, with conspicuously weaker affinity for the dopamine D2 receptor. This unique pharmacological profile, reminiscent of the atypical antipsychotic clozapine, positions PNU-96415E as a significant tool for researchers in neuropharmacology and a potential therapeutic candidate with a reduced risk of extrapyramidal side effects. This guide provides a comprehensive technical overview of the dopamine D4 receptor as a therapeutic target, the detailed pharmacological profile of PNU-96415E, and the state-of-the-art in vitro and in vivo methodologies used to characterize its antagonist activity at the D4 receptor.

Part 1: The Dopamine D4 Receptor - A Complex Therapeutic Target

The dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D3 subtypes.[1] These receptors are critical for modulating neuronal signaling in brain regions associated with emotion, cognition, and complex behavior.[1][2]

1.1. Molecular Structure and Distribution

Encoded by the DRD4 gene, the D4 receptor exhibits significant polymorphism, particularly in its third intracellular loop (IL3), which can influence its signaling properties.[1][3] Unlike the highly expressed D2 receptor, the D4 receptor shows a more discrete distribution pattern, with the highest concentrations found in the prefrontal cortex, hippocampus, amygdala, and medulla.[4][5] This specific localization strongly implicates the D4R in higher-order cognitive functions and emotional regulation, making it an attractive target for treating neuropsychiatric disorders.[2][4]

1.2. Signaling Pathways

As a D2-like receptor, the canonical signaling pathway for the D4R involves coupling to inhibitory G-proteins (Gαi/o).[4][6] Activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][7]

However, D4R signaling is more complex than simple cAMP modulation. The receptor can also signal through G-protein-independent pathways, such as those involving β-arrestin recruitment.[4] Furthermore, D4R activation can modulate ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels, and can transactivate receptor tyrosine kinases (RTKs) like the PDGFβ receptor, subsequently influencing the mitogen-activated protein kinase (MAPK/ERK) cascade.[3] Understanding these divergent pathways is crucial for developing pathway-selective antagonists with improved therapeutic profiles.

Figure 1: Simplified Dopamine D4 Receptor Signaling Pathways.

1.3. Therapeutic Relevance

Dysregulation of the D4R system has been linked to several CNS disorders. Its potential role in mediating the effects of atypical antipsychotics has made it a major focus of schizophrenia research.[3] Additionally, D4R is being investigated as a therapeutic target for Attention-Deficit/Hyperactivity Disorder (ADHD), substance use disorders, and even certain types of cancer like glioblastoma.[2][4][8]

Part 2: Pharmacological Profile of PNU-96415E

PNU-96415E distinguishes itself through its specific binding profile, which favors the D4 and 5-HT2A receptors over the D2 receptor. This is a key feature of "atypical" antipsychotics, which are associated with a lower incidence of motor side effects.

2.1. Binding Affinity and Selectivity

The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The affinity profile of PNU-96415E across various neurotransmitter receptors demonstrates its selectivity.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D4 | 3.0 |

| Serotonin 5-HT2A | 5.8 |

| Serotonin 5-HT1A | 134 |

| Adrenergic α1 | 181 |

| Dopamine D2 | 199 |

| Dopamine D3 | 240 |

| Dopamine D1 | 411 |

| Adrenergic α2 | > 678 |

| Muscarinic | > 678 |

Table 1: Receptor Binding Profile of PNU-96415E. Data sourced from Tocris Bioscience.

2.2. Mechanism of Action

PNU-96415E acts as a competitive antagonist at the dopamine D4 and serotonin 5-HT2A receptors.[9][10] By binding to these receptors, it prevents the endogenous neurotransmitters (dopamine and serotonin, respectively) from activating them, thereby blocking their downstream signaling cascades. Its low affinity for the D2 receptor is hypothesized to be the reason for its clozapine-like properties and reduced potential for extrapyramidal symptoms.

Part 3: In Vitro Characterization of D4 Receptor Antagonism

To rigorously define the antagonist properties of a compound like PNU-96415E, a multi-step in vitro evaluation is essential. This process moves from confirming physical binding to quantifying functional blockade of receptor signaling.

Figure 2: Standard Workflow for In Vitro Antagonist Characterization.

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PNU-96415E for the human dopamine D4 receptor. This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the receptor.[11]

Causality: This is the foundational experiment. Before testing functional effects, we must confirm that the compound physically interacts with the target receptor and at what concentration. A high affinity is often a prerequisite for a potent drug.

Methodology:

-

Membrane Preparation:

-

Culture a cell line (e.g., HEK293 or CHO cells) stably transfected with the human dopamine D4 receptor gene.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]spiperone).

-

50 µL of assay buffer containing increasing concentrations of the test compound (PNU-96415E) or a known D4 antagonist for determining non-specific binding (e.g., haloperidol).

-

-

The choice of buffer components (e.g., NaCl, KCl, CaCl2, MgCl2) is critical to maintain the physiological integrity and conformation of the receptor.[11]

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (wells with excess haloperidol) from the total binding.

-

Plot the percentage of specific binding against the log concentration of PNU-96415E to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of PNU-96415E that displaces 50% of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Experimental Protocol 2: Functional Antagonism - cAMP Inhibition Assay

Objective: To measure the functional potency (IC50) of PNU-96415E in blocking agonist-induced inhibition of cAMP production.

Causality: Binding does not always equate to function. This assay confirms that PNU-96415E is a true antagonist by demonstrating its ability to reverse the biological effect of a D4 receptor agonist on the canonical Gαi/o pathway.

Methodology:

-

Cell Culture:

-

Use a cell line expressing the human D4 receptor (e.g., CHO-K1) that also endogenously expresses adenylyl cyclase.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with various concentrations of PNU-96415E for a set period (e.g., 15-30 minutes). This allows the antagonist to occupy the receptors.

-

Add a fixed, sub-maximal (EC80) concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) to all wells, except for the basal control wells.[5] The EC80 concentration is chosen to provide a robust signal window for measuring inhibition.

-

Simultaneously, add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Incubate for a further 15-30 minutes to allow for agonist-mediated inhibition of cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Normalize the data, setting the signal from cells treated with agonist alone as 0% inhibition and the signal from basal (unstimulated) cells as 100% inhibition.

-

Plot the percent inhibition against the log concentration of PNU-96415E.

-

Use a sigmoidal dose-response curve fit to calculate the IC50 value, which represents the concentration of PNU-96415E required to block 50% of the agonist's effect.

-

Part 4: In Vivo Assessment of PNU-96415E's Antipsychotic-like Activity

In vitro data must be validated in living systems to assess physiological effects and predict therapeutic potential. Rodent behavioral models are essential for this step.

Experimental Protocol 3: Amphetamine-Induced Hyperlocomotion Model

Objective: To determine if PNU-96415E can reverse the psychostimulant-induced hyperlocomotion in rodents, a standard preclinical screen for antipsychotic efficacy.[12]

Causality: Psychostimulants like d-amphetamine increase synaptic dopamine levels, leading to hyperlocomotion. This state is considered an animal model of the positive symptoms of psychosis. An effective antipsychotic should be able to attenuate this behavior. PNU-96415E has been shown to successfully antagonize this effect.

Sources

- 1. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. amsbio.com [amsbio.com]

- 11. benchchem.com [benchchem.com]

- 12. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Pnu 96415E 5-HT2A receptor binding affinity and kinetics

An In-Depth Technical Guide to the 5-HT2A Receptor Binding Affinity and Kinetics of PNU-96415E

Abstract

The serotonin 2A receptor (5-HT2A) is a principal G protein-coupled receptor (GPCR) implicated in a vast array of physiological and pathological processes, making it a pivotal target in modern drug discovery. This technical guide provides a comprehensive framework for characterizing the binding properties of novel ligands, using PNU-96415E as an illustrative compound. We delve into the theoretical underpinnings and practical execution of binding affinity and kinetic studies, equipping researchers with the necessary knowledge to rigorously evaluate compound-receptor interactions. This document outlines detailed protocols for radioligand binding assays, functional assessments, and kinetic parameter determination, supported by expert insights into experimental design and data interpretation.

Introduction: The 5-HT2A Receptor and Ligand Characterization

The 5-HT2A receptor, a member of the serotonin receptor family, is densely expressed in the central nervous system, particularly in cortical regions. Its activation by serotonin initiates a cascade of intracellular signaling, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol. This pathway modulates critical neuronal functions, and its dysregulation is associated with conditions such as schizophrenia, depression, and psychedelic experiences.

The development of novel therapeutic agents targeting the 5-HT2A receptor requires a precise understanding of how a compound interacts with the receptor. Two fundamental aspects of this interaction are binding affinity and binding kinetics .

-

Binding Affinity (Kd, Ki): This parameter describes the strength of the interaction between a ligand and the receptor at equilibrium. A lower Kd or Ki value indicates a higher affinity. It is a critical determinant of a drug's potency.

-

Binding Kinetics (kon, koff): These parameters describe the rates at which a ligand associates (kon) and dissociates (koff) from the receptor. The ratio of these rates (koff/kon) also defines the equilibrium dissociation constant (Kd). Residence time (1/koff) at the receptor is an increasingly recognized factor in drug efficacy and duration of action.

This guide will detail the methodologies to precisely quantify these parameters for a compound such as PNU-96415E.

Quantifying Binding Affinity

Binding affinity is typically determined through radioligand binding assays performed on cell membranes expressing the receptor of interest. These assays can be conducted in two primary formats: saturation and competition.

Saturation Binding Assays

In a saturation assay, increasing concentrations of a radiolabeled ligand (e.g., [3H]-ketanserin, a well-characterized 5-HT2A antagonist) are incubated with the receptor preparation until equilibrium is reached. This allows for the determination of the radioligand's own dissociation constant (Kd) and the total receptor density (Bmax).

-

Causality in Experimental Choice: This experiment is foundational. Before you can determine the affinity of your unlabeled test compound (PNU-96415E), you must first characterize the binding of the radiolabeled tool compound to your specific receptor preparation. This step validates the assay system.

Competition Binding Assays

This is the most common method to determine the affinity of an unlabeled test compound like PNU-96415E. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The competitor (PNU-96415E) displaces the radioligand from the receptor, and the concentration at which it inhibits 50% of the specific binding is known as the IC50.

The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

Illustrative Affinity Data for PNU-96415E

The following table summarizes hypothetical binding affinity data for PNU-96415E at the human 5-HT2A receptor, as would be determined through the protocols described below.

| Parameter | Value | Description |

| IC50 | 15 nM | Concentration of PNU-96415E that displaces 50% of the specific binding of [3H]-ketanserin. |

| Ki | 7.2 nM | Inhibition constant, representing the affinity of PNU-96415E for the 5-HT2A receptor. |

Note: Data is for illustrative purposes.

Determining Binding Kinetics

While affinity describes the equilibrium state, kinetics describes the path to reaching that equilibrium. A long residence time (slow koff) may, in some cases, lead to a more durable pharmacological effect.

Association Rate (kon)

The association rate constant (kon) is determined by measuring the binding of a radioligand at various time points after its addition to the receptor preparation. The observed rate of binding (kobs) increases linearly with the ligand concentration. The slope of this linear relationship provides the kon.

Dissociation Rate (koff)

The dissociation rate constant (koff) is measured by first allowing the radioligand to bind to the receptor until equilibrium is reached. Then, a high concentration of an unlabeled ligand is added to prevent re-binding of the radioligand as it dissociates. The decrease in receptor-bound radioactivity is then measured over time.

Illustrative Kinetic Data for PNU-96415E

The table below presents hypothetical kinetic parameters for PNU-96415E.

| Parameter | Value | Unit | Description |

| kon | 2.5 x 107 | M-1min-1 | Association rate constant. |

| koff | 0.18 | min-1 | Dissociation rate constant. |

| Residence Time (1/koff) | 5.6 | min | The average time the ligand stays bound to the receptor. |

| Kinetic Kd (koff/kon) | 7.2 | nM | The dissociation constant calculated from kinetic rates, which should validate the Ki from equilibrium studies. |

Note: Data is for illustrative purposes.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for characterizing PNU-96415E.

Protocol: Competition Radioligand Binding Assay

Objective: To determine the Ki of PNU-96415E at the human 5-HT2A receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human 5-HT2A receptor.

-

Radioligand: [3H]-ketanserin (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific determinant: Mianserin (10 µM final concentration).

-

Test Compound: PNU-96415E stock solution in DMSO.

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10 µg protein per well.

-

Plate Setup:

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB): Add 50 µL of 10 µM mianserin.

-

Competitor Wells: Add 50 µL of PNU-96415E at varying concentrations (e.g., 0.1 nM to 100 µM).

-

-

Radioligand Addition: Add 50 µL of [3H]-ketanserin (diluted in assay buffer to a final concentration of ~1 nM, which is near its Kd).

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 90 minutes to ensure equilibrium is reached.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of PNU-96415E.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for a competition radioligand binding assay.

Protocol: Functional Calcium Flux Assay

Objective: To determine if PNU-96415E acts as an agonist or antagonist at the 5-HT2A receptor.

Rationale: The 5-HT2A receptor signals via the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i). This protocol measures that change.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Reference Agonist: Serotonin (5-HT).

-

384-well black, clear-bottom plates.

-

Fluorescent plate reader (e.g., FLIPR, FDSS).

Methodology:

-

Cell Plating: Plate the cells in the 384-well plates and grow overnight.

-

Dye Loading: Remove growth media and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C.

-

Assay:

-

Antagonist Mode: Add varying concentrations of PNU-96415E and incubate for 15-30 minutes. Then, add a fixed concentration of serotonin (EC80) and measure the fluorescent signal. A decrease in the serotonin-induced signal indicates antagonist activity.

-

Agonist Mode: Add varying concentrations of PNU-96415E directly to the cells and measure the fluorescent signal. An increase in signal indicates agonist activity.

-

-

Data Analysis:

-

For antagonist mode, plot the % inhibition of the serotonin response vs. the log concentration of PNU-96415E to determine the IC50.

-

For agonist mode, plot the response vs. the log concentration of PNU-96415E to determine the EC50 and Emax.

-

Caption: 5-HT2A receptor Gq signaling pathway.

Conclusion and Future Directions

The comprehensive characterization of a ligand's interaction with its target receptor is paramount in drug discovery. By employing the equilibrium binding, kinetic, and functional assays detailed in this guide, researchers can build a robust pharmacological profile for novel compounds like PNU-96415E. The affinity (Ki) establishes potency, while the kinetic parameters (kon, koff) provide insights into the duration of target engagement. Functional assays are essential to determine the compound's efficacy, classifying it as an agonist, antagonist, or inverse agonist. Together, these data points form a self-validating system that enables informed decisions in the progression of drug candidates.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

-

Leff, P., & Dougall, I. G. (1993). Further concerns over the use of the Cheng-Prusoff analysis. Trends in Pharmacological Sciences. Available at: [Link]

PNU-96415E: A Technical Guide to its Core Pharmacological Properties

Introduction

PNU-96415E has emerged as a significant compound of interest for researchers in neuropsychopharmacology due to its unique receptor profile and potential as an atypical antipsychotic agent. This technical guide provides an in-depth exploration of the core pharmacological properties of PNU-96415E, drawing from available preclinical data. Our focus is to deliver a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the compound's mechanism of action, receptor engagement, and in vivo effects that underpin its clozapine-like characteristics.

Unraveling the Mechanism of Action: A Dual Antagonist Strategy

The therapeutic potential of PNU-96415E in psychosis is rooted in its distinct mechanism of action as a selective antagonist of dopamine D4 and serotonin 5-HT2A receptors.[1] This dual antagonism is a key feature of many atypical antipsychotic drugs and is believed to contribute to a more favorable side effect profile compared to typical antipsychotics that primarily target dopamine D2 receptors.

The serotonin hypothesis of psychosis suggests that an imbalance in excitatory 5-HT2A receptor stimulation of glutamate pyramidal neurons may contribute to psychotic symptoms.[2] By blocking these receptors, PNU-96415E may help to normalize this hyperactivity. The antagonism of 5-HT2A receptors can also enhance dopamine release in certain brain regions, which may alleviate some of the negative and cognitive symptoms of schizophrenia.[3]

Simultaneously, the blockade of dopamine D4 receptors is another critical component of its antipsychotic potential. While the precise role of the D4 receptor in psychosis is still under investigation, it is a target for the highly effective atypical antipsychotic, clozapine. The ability of PNU-96415E to selectively target D4 over D2 receptors is a significant aspect of its pharmacology.

Caption: PNU-96415E's dual antagonism of D4 and 5-HT2A receptors.

Receptor Binding Profile: High Affinity and Selectivity

The affinity of a compound for its target receptors is a critical determinant of its potency and potential for off-target effects. PNU-96415E exhibits a high affinity for both dopamine D4 and serotonin 5-HT2A receptors, with significantly weaker affinity for dopamine D2 receptors.[4] This receptor binding profile is a hallmark of its "atypical" nature and is central to its clozapine-like properties.

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 3.0 |

| Serotonin 5-HT2A | 5.8 |

| Serotonin 5-HT1A | 134 |

| α1-Adrenergic | 181 |

| Dopamine D2 | 199 |

| Dopamine D3 | 240 |

| Dopamine D1 | 411 |

| α2-Adrenergic | > 678 |

| Muscarinic | > 678 |

| Data sourced from Tocris Bioscience.[4] |

The high affinity for D4 and 5-HT2A receptors, coupled with a much lower affinity for the D2 receptor, is thought to be a key factor in the reduced risk of extrapyramidal side effects (EPS) commonly associated with typical antipsychotics.

In Vivo Pharmacology: Evidence of Antipsychotic-like Activity

Preclinical in vivo studies in rodent models have provided evidence for the antipsychotic-like effects of PNU-96415E. The compound has been shown to inhibit exploratory locomotor activity and antagonize d-amphetamine-induced hyperlocomotion in rats.[4] These behavioral models are widely used to screen for potential antipsychotic efficacy.

-

Inhibition of Exploratory Locomotor Activity: This test assesses the sedative or motor-suppressing effects of a compound. A reduction in spontaneous movement can be indicative of central nervous system activity relevant to antipsychotic effects.

-

Antagonism of d-Amphetamine-Induced Hyperlocomotion: d-Amphetamine is a psychostimulant that increases dopamine release, leading to hyperlocomotion in rodents. This is considered a model of the hyperdopaminergic state thought to underlie the positive symptoms of psychosis. The ability of PNU-96415E to block this effect suggests it can modulate dopamine-mediated behaviors.

The "clozapine-like" pharmacological properties of PNU-96415E are further supported by its activity in drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs.[3]

Experimental Protocols: Methodologies for Pharmacological Characterization

To provide a practical resource for researchers, this section outlines representative experimental protocols for key assays used to characterize the pharmacological properties of compounds like PNU-96415E.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D4 receptors), and a range of concentrations of the unlabeled test compound (PNU-96415E).

-

Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This protocol describes a method for assessing the potential antipsychotic activity of a test compound by measuring its ability to antagonize amphetamine-induced hyperlocomotion in rodents.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate the animals (e.g., rats) to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems) for a set period before the experiment.

-

Drug Administration: Administer the test compound (PNU-96415E) or vehicle to different groups of animals at various doses via a specific route (e.g., intraperitoneal injection).

-

Pre-treatment Period: Allow a specific amount of time to pass for the drug to be absorbed and distributed.

-

Amphetamine Challenge: Administer d-amphetamine to all animals to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

-

Data Analysis: Compare the locomotor activity of the animals treated with PNU-96415E to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.

Conclusion: A Promising Atypical Antipsychotic Candidate

PNU-96415E presents a compelling pharmacological profile for a potential atypical antipsychotic agent. Its high affinity and selective antagonism of dopamine D4 and serotonin 5-HT2A receptors, coupled with its demonstrated in vivo efficacy in preclinical models of psychosis, underscore its clozapine-like characteristics. The low affinity for dopamine D2 receptors suggests a reduced liability for extrapyramidal side effects. Further research, including detailed pharmacokinetic studies and evaluation in more complex behavioral models, is warranted to fully elucidate the therapeutic potential of PNU-96415E for the treatment of psychotic disorders.

References

- Tang et al., PNU-96415E, "A Potential Antipsychotic Agent with Clozapine-Like Pharmacological Properties" The Journal of Pharmacology and Experimental Therapeutics (1997) vol. 281, pp. 440-447.

-

Serotonin receptor mechanisms mediate the discriminative stimulus properties of the atypical antipsychotic clozapine in C57BL/6 mice - PMC - NIH. [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PubMed Central. [Link]

-

Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice | Request PDF - ResearchGate. [Link]

-

The Serotonin Hypothesis of Psychosis - YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of receptor occupancy pharmacodynamic assays used in the clinical development of the monoclonal antibody vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin receptor mechanisms mediate the discriminative stimulus properties of the atypical antipsychotic clozapine in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

PNU-96415E: A Deep Dive into a Selective Dopamine D4 Antagonist for Neuropsychiatric Research

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Foreword: The Evolving Landscape of Dopamine D4 Receptor Modulation

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has long been a focal point in the quest for more refined therapeutics for a spectrum of neuropsychiatric disorders.[1] Its unique anatomical distribution, particularly in the prefrontal cortex, hippocampus, and amygdala, distinguishes it from other dopamine receptor subtypes and implicates it in cognitive and emotional processes.[2] Dysregulation of D4 receptor signaling has been linked to conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and addictive behaviors.[1][3][4] This has fueled the development of selective ligands to dissect its physiological roles and evaluate its therapeutic potential. PNU-96415E emerged from this research landscape as a potent and selective antagonist with a pharmacological profile suggestive of atypical antipsychotic activity. This guide provides a comprehensive technical overview of PNU-96415E, from its molecular interactions to its effects in preclinical behavioral models, offering a valuable resource for researchers in the field.

Section 1: The Pharmacological Profile of PNU-96415E

PNU-96415E is chemically identified as 1-[2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride.[4][5] Its primary mechanism of action is the competitive antagonism of the dopamine D4 receptor. The selectivity of a compound is a critical determinant of its therapeutic window and side-effect profile. PNU-96415E exhibits high affinity for the dopamine D4 receptor with a significantly lower affinity for the D2 and D3 receptor subtypes.[4][5] This selectivity is a key feature, as D2 receptor antagonism is strongly associated with extrapyramidal side effects common to many traditional antipsychotics.

In addition to its high affinity for the D4 receptor, PNU-96415E also demonstrates significant affinity for the serotonin 5-HT2A receptor.[4][5] This dual D4/5-HT2A antagonism is a hallmark of several atypical antipsychotic drugs, such as clozapine, and is thought to contribute to their improved side-effect profile and efficacy against the negative symptoms of schizophrenia.[1][6][7] The binding profile of PNU-96415E across a panel of neurotransmitter receptors underscores its targeted action.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of PNU-96415E for various neurotransmitter receptors, providing a clear quantitative representation of its selectivity profile. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 3.0 |

| Serotonin 5-HT2A | 5.8 |

| Serotonin 5-HT1A | 134 |

| Adrenergic α1 | 181 |

| Dopamine D2 | 199 |

| Dopamine D3 | 240 |

| Dopamine D1 | 411 |

| Adrenergic α2 | > 678 |

| Muscarinic | > 678 |

Data compiled from publicly available sources citing Tang et al., 1997.[4][5]

Section 2: Deciphering the Mechanism of Action: Dopamine D4 Receptor Signaling

The dopamine D4 receptor, like other D2-like receptors, is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. PNU-96415E, as a competitive antagonist, binds to the D4 receptor without activating it, thereby blocking the downstream signaling initiated by dopamine. This blockade of D4 receptor-mediated signaling is believed to be the fundamental mechanism underlying its pharmacological effects.

Caption: Dopamine D4 Receptor Signaling Pathway and the Antagonistic Action of PNU-96415E.

Section 3: Experimental Characterization of PNU-96415E

The pharmacological profile of PNU-96415E has been established through a series of well-defined in vitro and in vivo experimental paradigms. This section provides detailed methodologies for key assays used to characterize this and other D4 receptor antagonists.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of PNU-96415E for the dopamine D4 receptor and other receptor subtypes.

Experimental Workflow:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D4 receptor (or other receptors of interest).

-

Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [3H]-spiperone).

-

Add varying concentrations of PNU-96415E (the competitor). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D4 antagonist).

-

Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of PNU-96415E by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PNU-96415E concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of PNU-96415E that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a functional measure of its antagonist potency.

Objective: To determine the functional antagonist potency (IC50 or pA2) of PNU-96415E at the dopamine D4 receptor.

Experimental Workflow:

Caption: Workflow for a Functional cAMP Inhibition Assay (Antagonist Mode).

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the human dopamine D4 receptor in a suitable medium.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of PNU-96415E in an appropriate assay buffer.

-

Remove the culture medium from the cells and add the different concentrations of PNU-96415E.

-

Incubate for a defined period to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Prepare a solution containing a fixed concentration of dopamine (the agonist) and forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels). The concentration of dopamine should be one that produces a submaximal response (e.g., EC80).

-

Add the dopamine/forskolin solution to the wells containing the cells and PNU-96415E.

-

Incubate for a specific time to allow for the modulation of cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays). These kits typically involve a competitive immunoassay format.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the PNU-96415E concentration.

-

Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of PNU-96415E that reverses 50% of the dopamine-induced inhibition of cAMP production.

-

The antagonist potency can also be expressed as a pA2 value, which is a measure of the antagonist's affinity derived from Schild analysis.

-

In Vivo Assays

This behavioral model is widely used to screen for antipsychotic potential. Amphetamine, a psychostimulant, increases dopamine release, leading to hyperlocomotion in rodents. An effective antipsychotic is expected to attenuate this effect.

Objective: To evaluate the ability of PNU-96415E to reverse amphetamine-induced hyperlocomotion in rats.

Step-by-Step Protocol:

-

Animal Acclimation:

-

House male Sprague-Dawley or Wistar rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.

-

Handle the rats daily to acclimate them to the experimenter.

-

-

Habituation to the Test Arena:

-

On the days leading up to the test day, place each rat in the locomotor activity chamber (an open-field arena equipped with infrared beams to track movement) for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

-

-

Test Day Procedure:

-

On the test day, administer PNU-96415E (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

After a set pre-treatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

-

Immediately place the rat in the locomotor activity chamber and record its activity for a specified duration (e.g., 60-90 minutes).

-

-

Data Collection and Analysis:

-

The locomotor activity is typically quantified as the total distance traveled, number of beam breaks, or time spent moving.

-

Compare the locomotor activity of the rats treated with amphetamine + PNU-96415E to the group treated with amphetamine + vehicle.

-

A statistically significant reduction in locomotor activity in the PNU-96415E treated group indicates antipsychotic-like potential.

-

Section 4: Concluding Remarks and Future Directions

PNU-96415E represents a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high affinity and selectivity for the D4 receptor, coupled with its significant 5-HT2A antagonist activity, provide a clozapine-like profile that has been instrumental in preclinical studies. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation of D4 receptor antagonists and their potential as therapeutic agents.

Future research could further explore the therapeutic utility of PNU-96415E and other selective D4 antagonists in models of cognitive deficits associated with schizophrenia and ADHD. Additionally, investigating the role of D4 receptor polymorphisms in the response to these compounds could pave the way for a more personalized medicine approach in the treatment of neuropsychiatric disorders. The continued exploration of the intricate pharmacology of the dopamine D4 receptor, aided by selective tools like PNU-96415E, holds significant promise for advancing our understanding and treatment of complex brain disorders.

References

-

Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986. [Link]

- Oak, J. N., Oldenhof, J., & Van Tol, H. H. (2000). The dopamine D(4) receptor: one decade of research. European journal of pharmacology, 405(1-3), 303–327.

- Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13(2), 61-69.

- Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67.

- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.

- Kapur, S., & Remington, G. (2001). Atypical antipsychotics: A new generation of drugs and new problems.

-

Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

-

Helmeste, D. M., & Tang, S. W. (1999). Dopamine D4 Receptors. Nihon shinkei seishin yakurigaku zasshi= Japanese journal of psychopharmacology, 19(1), 1-9. [Link]

-

b-neuro. (n.d.). Amphetamine induced hyperlocomotion. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

-

Van Craenenbroeck, K. (2006). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Philibin, S. D., et al. (2005). Serotonin receptor mechanisms mediate the discriminative stimulus properties of the atypical antipsychotic clozapine in C57BL/6 mice. Psychopharmacology, 181(4), 743-752. [Link]

- Tang, A. H., Franklin, S. R., Himes, C. S., Smith, M. W., & Tenbrink, R. E. (1997). PNU-96415E, a potential antipsychotic agent with clozapine-like pharmacological properties. Journal of Pharmacology and Experimental Therapeutics, 281(1), 440-447.

Sources

- 1. Clozapine as a Model for Antipsychotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Discriminative stimulus properties of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane [(+/-)DOI] in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative properties of briefly presented stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Unique Effects of Clozapine: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Antipsychotic Potential of Pnu 96415E: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive overview of Pnu 96415E, a preclinical drug candidate with demonstrated antipsychotic potential. With a pharmacological profile reminiscent of the atypical antipsychotic clozapine, this compound presents a compelling case for further investigation. This document consolidates the available preclinical data, outlines its mechanism of action, and provides detailed experimental protocols for researchers, scientists, and drug development professionals seeking to explore its therapeutic utility. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a foundational resource for the continued evaluation of this compound in the context of novel antipsychotic drug discovery.

Introduction: The Quest for Novel Antipsychotics and the Promise of this compound

The therapeutic landscape for schizophrenia and other psychotic disorders has been shaped by the evolution of antipsychotic medications. While first-generation antipsychotics primarily targeted dopamine D2 receptors, effectively managing positive symptoms, they were often accompanied by significant extrapyramidal side effects. The advent of atypical antipsychotics, such as clozapine, marked a paradigm shift by offering a broader spectrum of efficacy, including some benefits for negative and cognitive symptoms, with a reduced risk of motor side effects. This has spurred the search for novel compounds with clozapine-like properties but improved safety profiles.

This compound has emerged from preclinical studies as a promising candidate in this pursuit.[1] Its unique receptor binding profile and its performance in established animal models of psychosis suggest a potential for atypical antipsychotic activity. This guide will delve into the core scientific data underpinning the antipsychotic potential of this compound, providing a rationale and framework for its continued investigation.

Pharmacological Profile and Mechanism of Action

The antipsychotic potential of a compound is intrinsically linked to its interaction with key neurotransmitter systems in the brain. This compound exhibits a distinct receptor binding affinity profile that distinguishes it from typical antipsychotics and aligns it with atypical agents like clozapine.

Receptor Binding Affinities

In vitro binding assays have been instrumental in characterizing the interaction of this compound with a range of CNS receptors. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) | Implication for Antipsychotic Action |

| Dopamine D4 | 3.0 | High affinity for the D4 receptor is a feature shared with clozapine and is hypothesized to contribute to its atypical profile. |

| Serotonin 5-HT2A | 5.8 | Potent 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics and is thought to mitigate extrapyramidal side effects and potentially improve negative symptoms. |

| Dopamine D2 | 199 | Weaker affinity for the D2 receptor compared to typical antipsychotics is a key characteristic of atypical agents, reducing the risk of motor side effects.[2] |

| Dopamine D1 | 411 | Lower affinity for D1 receptors is typical for many antipsychotics. |

| Alpha-1 Adrenergic | 181 | Moderate affinity may contribute to side effects such as orthostatic hypotension. |

| Muscarinic | >678 | Very low affinity for muscarinic receptors suggests a reduced likelihood of anticholinergic side effects (e.g., dry mouth, blurred vision) compared to clozapine.[2] |

| Table 1: Receptor Binding Profile of this compound.[2] |

Proposed Mechanism of Action

The pharmacological activity of this compound is likely a result of its combined effects on multiple receptor systems. The high affinity for D4 and 5-HT2A receptors, coupled with a lower affinity for D2 receptors, is central to its proposed atypical antipsychotic mechanism.

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy in Models of Psychosis

The antipsychotic potential of this compound has been evaluated in a battery of well-established preclinical models that are predictive of clinical efficacy for positive symptoms.

Inhibition of Locomotor Activity

Spontaneous and drug-induced hyperlocomotion in rodents is a widely used model to screen for antipsychotic activity. This compound has been shown to inhibit exploratory locomotor activity in both mice and rats and to antagonize d-amphetamine-induced locomotor stimulation in rats.[1] This effect is a hallmark of drugs that modulate dopamine neurotransmission.

Experimental Protocol: Spontaneous Locomotor Activity

-

Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure:

-

Habituate rats to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle (e.g., saline with 1% Tween 80).

-

30 minutes post-injection, place the rat in the center of the open-field arena.

-

Record locomotor activity for a 60-minute session.

-

-

Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks. Compare the effects of different doses of this compound to the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). The dose that produces a 50% reduction in locomotor activity (ED50) should be calculated.

Conditioned Avoidance Response (CAR)

The CAR test is a highly predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus. This compound has been shown to block conditioned avoidance in rats without producing catalepsy, a motor side effect associated with typical antipsychotics.[1]

Experimental Protocol: Conditioned Avoidance Response

-

Animals: Male Wistar rats (200-250g).

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a light or tone generator as the conditioned stimulus (CS), and an automated system to record responses.

-

Procedure:

-

Training: Place a rat in the shuttle box. Present the CS (e.g., a light) for 10 seconds, followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) for a maximum of 10 seconds. The trial is terminated if the rat crosses to the other compartment. A successful avoidance is recorded if the rat crosses during the CS presentation. An escape is recorded if it crosses during the US presentation. Train rats to a criterion of at least 80% avoidance over two consecutive days.

-

Testing: Once trained, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

-

30 minutes post-injection, conduct a test session consisting of 20 trials.

-

-

Data Analysis: Record the number of avoidances, escapes, and failures to escape. A selective antipsychotic effect is demonstrated by a significant reduction in avoidance responses without a significant increase in escape failures. Calculate the ED50 for the inhibition of the conditioned avoidance response.

Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of a compound. In this model, animals are trained to recognize the internal state produced by a specific drug. The finding that rats trained to discriminate clozapine from saline generalize completely to this compound is a strong indicator of its clozapine-like atypical antipsychotic properties.[1] This suggests that this compound produces subjective effects similar to clozapine, which are distinct from those of typical antipsychotics like haloperidol.

Investigating the Potential for Broader Efficacy: Negative and Cognitive Symptoms

A key differentiator for novel antipsychotics is their ability to address the negative and cognitive symptoms of schizophrenia, which are significant contributors to long-term disability. While direct evidence for this compound in models of these symptom domains is currently lacking, its clozapine-like profile provides a strong rationale for such investigations.

Models of Negative Symptoms

Negative symptoms include social withdrawal, anhedonia (inability to feel pleasure), and avolition (lack of motivation). Preclinical models to assess these domains include:

-

Social Interaction Test: This test measures the natural tendency of rodents to interact with an unfamiliar conspecific. A reduction in social interaction can be indicative of a negative symptom-like phenotype.

-

Sucrose Preference Test: This model assesses anhedonia by measuring the preference of an animal for a sweetened solution over plain water.

Experimental Protocol: Social Interaction Test

-

Animals: Male C57BL/6J mice.

-

Apparatus: A standard open-field arena.

-

Procedure:

-

Habituate the test mouse to the arena for 10 minutes on two consecutive days.

-

On the test day, place the test mouse in the arena with an unfamiliar "stimulus" mouse.

-

Videotape the 10-minute interaction and score the duration of social behaviors (e.g., sniffing, following, grooming).

-

-

Data Analysis: Compare the total social interaction time in mice treated with this compound versus vehicle.

Models of Cognitive Deficits

Cognitive impairments in schizophrenia affect domains such as working memory, attention, and executive function. Relevant preclinical models include:

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate preference of rodents to explore a novel object over a familiar one.

-

Attentional Set-Shifting Task: This task measures cognitive flexibility, an aspect of executive function that is often impaired in schizophrenia.

Experimental Protocol: Novel Object Recognition Test

-

Animals: Male Wistar rats.

-

Apparatus: An open-field arena and a variety of objects that are distinct in shape, color, and texture.

-

Procedure:

-

Habituation: Allow the rat to explore the empty arena for 10 minutes.

-

Training (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

Testing (T2): After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

-

-

Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Caption: Workflow for the Novel Object Recognition Test.

Safety and Toxicological Assessment

A thorough evaluation of the safety profile of any new drug candidate is paramount. For a potential antipsychotic, key areas of investigation include the potential for catalepsy, genotoxicity, and cardiovascular side effects.

Catalepsy Assessment

Catalepsy, a state of motor immobility, is a preclinical indicator of the potential for extrapyramidal side effects. This compound has been reported to not induce catalepsy at effective antipsychotic doses.[1]

Experimental Protocol: Bar Test for Catalepsy

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A horizontal bar raised 9 cm above a flat surface.

-

Procedure:

-

Administer this compound or a positive control (e.g., haloperidol) at various doses.

-

At set time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the descent latencies for this compound-treated animals to vehicle and positive control groups.

In Vitro Safety Screening

Standard in vitro assays should be conducted to assess the potential for genotoxicity and cardiovascular liability.

-

Ames Test: This bacterial reverse mutation assay is a standard test for identifying compounds that can cause genetic mutations.

-

hERG Assay: Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmias. An in vitro patch-clamp assay is used to determine the concentration of a compound that causes 50% inhibition (IC50) of the hERG current.

Synthesis and Future Directions

Future research should focus on several key areas:

-

Dose-Response Studies: Comprehensive dose-response relationships in all preclinical models are needed to establish a therapeutic window.

-

Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

-

Chronic Dosing Studies: Evaluating the efficacy and safety of this compound following chronic administration is necessary to model long-term treatment.

-

Head-to-Head Comparator Studies: Directly comparing this compound to clozapine and other atypical antipsychotics in a range of preclinical models will provide a clearer understanding of its relative advantages.

Conclusion

This compound represents a compelling preclinical candidate for a novel atypical antipsychotic. Its high affinity for dopamine D4 and serotonin 5-HT2A receptors, coupled with a lower affinity for D2 receptors, and its clozapine-like profile in predictive behavioral models, underscore its therapeutic potential. While further in-depth investigation is required to fully elucidate its efficacy, particularly in the domains of negative and cognitive symptoms, and to establish a comprehensive safety profile, the existing data provide a strong foundation for its continued development. This technical guide offers a roadmap for researchers to systematically investigate the antipsychotic potential of this compound, with the ultimate goal of advancing new and improved treatments for psychotic disorders.

References

- Tang, A. H., Franklin, S. R., Himes, C. S., & Tenbrink, R. E. (1997). PNU-96415E, a potential antipsychotic agent with clozapine-like pharmacological properties. The Journal of Pharmacology and Experimental Therapeutics, 281(1), 440–447.

- Goudie, A. J., Taylor, L. J., & Smith, J. W. (1998). Discriminative stimulus properties of the atypical neuroleptic clozapine in rats: tests with subtype selective receptor ligands. Behavioural Pharmacology, 9(8), 699–708.

-

ResearchGate. (n.d.). M W Smith's research works. Retrieved from [Link]

Sources

Pnu 96415E's effects on neurotransmitter systems

An In-Depth Technical Guide to the Neurotransmitter System Effects of PNU-96415E

Introduction

PNU-96415E is a novel psychoactive compound with a complex pharmacological profile that has garnered interest for its potential as an atypical antipsychotic agent.[1] Unlike traditional antipsychotics that primarily target the dopamine D2 receptor, PNU-96415E exhibits a high affinity for the dopamine D4 and serotonin 5-HT2A receptors, with significantly weaker interactions at D2 and other receptor sites. This multi-receptor profile suggests a nuanced modulation of several key neurotransmitter systems. This technical guide provides an in-depth analysis of the effects of PNU-96415E on the dopaminergic, serotonergic, and noradrenergic systems. We will dissect its molecular interactions, detail the experimental methodologies required to elucidate its functional effects, and synthesize these findings to understand its overall impact on neurobiology and behavior.

Section 1: Receptor Binding Profile of PNU-96415E

The foundational step in characterizing any neuropharmacological agent is to determine its binding affinity for a range of relevant CNS receptors. This profile dictates the compound's primary mechanisms of action and potential therapeutic and off-target effects. PNU-96415E has been characterized as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors.[1][2]

Quantitative Data: Binding Affinities (Ki)

The binding affinity of PNU-96415E across various neurotransmitter receptors is summarized below. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Inhibition Constant (Ki) in nM | Primary Effect |

| Dopamine D4 | 3.0 | Antagonist |

| Serotonin 5-HT2A | 5.8 | Antagonist |

| Serotonin 5-HT1A | 134 | Weak Antagonist |

| Adrenergic α1 | 181 | Weak Antagonist |

| Dopamine D2 | 199 | Weak Antagonist |

| Dopamine D3 | 240 | Weak Antagonist |

| Dopamine D1 | 411 | Very Weak Antagonist |

| Adrenergic α2 | > 678 | Negligible |

| Muscarinic | > 678 | Negligible |

| (Data sourced from Tocris Bioscience) |

This binding profile is critical as it distinguishes PNU-96415E from typical antipsychotics (high D2 affinity) and aligns it with atypical agents that often feature a combination of D2/D4 and 5-HT2A antagonism. The high affinity for D4 and 5-HT2A receptors suggests these are the primary drivers of its pharmacological effects.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinities listed above, a competitive radioligand binding assay is employed. This technique measures the ability of an unlabeled compound (the "competitor," PNU-96415E) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Causality and Self-Validation: This protocol is designed to be self-validating. By using a range of competitor concentrations, a full inhibition curve is generated, allowing for the precise calculation of the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[3] Running saturation binding experiments in parallel to determine the Kd and Bmax of the radioligand for the receptor preparation ensures the accuracy of these calculations.[4]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human recombinant receptor of interest (e.g., HEK293-D4).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[4]

-

Perform differential centrifugation to isolate the membrane fraction, which contains the receptors. The final pellet is resuspended in the assay buffer.[4]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[5]

-